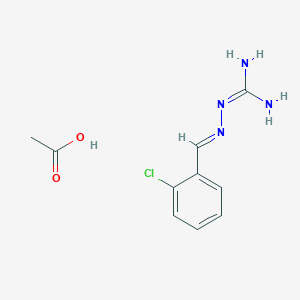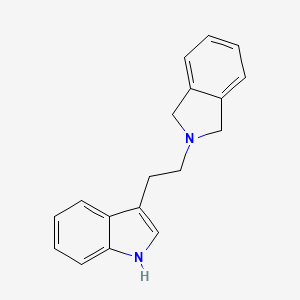![molecular formula C14H25N5O3 B1656024 tert-Butyl [(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate CAS No. 480450-69-9](/img/structure/B1656024.png)
tert-Butyl [(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Overview
Description
tert-Butyl [(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate: is a chemical compound with the molecular formula C16H29N3O7 and a molecular weight of 375.42 g/mol . This compound is primarily used as a pharmaceutical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate involves multiple steps. One common method includes the reaction of tert-butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate with azido compounds under specific conditions . The reaction typically requires an inert atmosphere and room temperature .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; low temperatures.
Substitution: Various nucleophiles; room temperature to slightly elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with the azido group converted to an amine.
Substitution: Substituted derivatives with different functional groups replacing the azido group.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl [(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate is used as an intermediate in the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the effects of azido groups on biological systems and to develop new biochemical assays .
Medicine: In medicine, it serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl [(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules . This property is exploited in various biochemical and pharmaceutical applications .
Comparison with Similar Compounds
- tert-Butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
- tert-Butyl [(1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Uniqueness: tert-Butyl [(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate is unique due to its azido group, which imparts distinct reactivity and allows for specific applications in click chemistry . This sets it apart from similar compounds that lack the azido functionality .
Properties
IUPAC Name |
tert-butyl N-[(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O3/c1-14(2,3)22-13(21)16-11-8-9(12(20)19(4)5)6-7-10(11)17-18-15/h9-11H,6-8H2,1-5H3,(H,16,21)/t9-,10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJZCKRMMBTVNC-GARJFASQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1N=[N+]=[N-])C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@@H]1N=[N+]=[N-])C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677332 | |
| Record name | tert-Butyl [(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480450-69-9 | |
| Record name | 1,1-Dimethylethyl N-[(1R,2S,5S)-2-azido-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480450-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


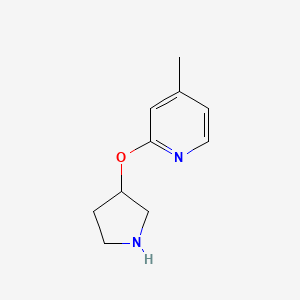
![N'-[(E)-(1-benzyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]benzohydrazide](/img/structure/B1655948.png)
![(4-Chlorophenyl)sulfonyl-[3-[3-(3-methylbutyl)benzimidazol-3-ium-1-yl]quinoxalin-2-yl]azanide](/img/structure/B1655950.png)
![N'-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}pyridine-4-carbohydrazide](/img/structure/B1655951.png)

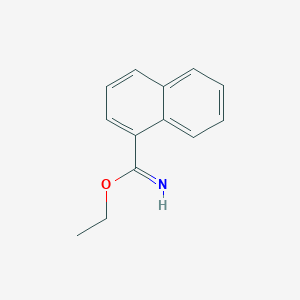
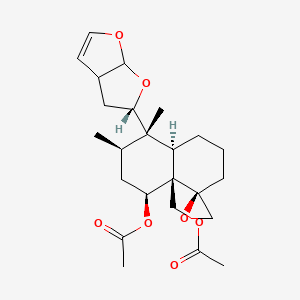
![N-[1-(azepan-1-yl)-3-methyl-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B1655955.png)
![1-[(4-Cyanophenyl)methyl]pyridin-1-ium](/img/structure/B1655956.png)
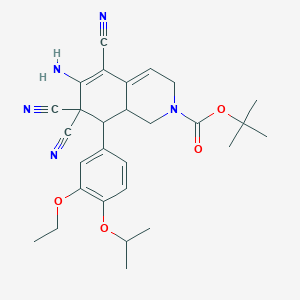
![1,2,3-trimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1655959.png)
![(2-{[Amino(imino)methyl]sulfanyl}ethyl)(2,4-dichlorophenoxy)dioxo-lambda~6~-sulfane](/img/structure/B1655962.png)
